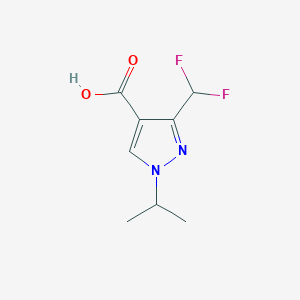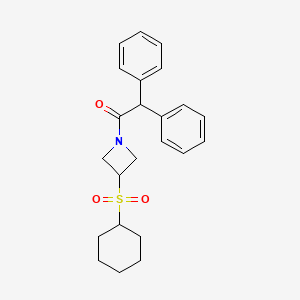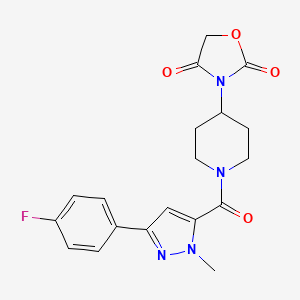![molecular formula C11H9FN2O2S B2607761 [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid CAS No. 775519-63-6](/img/structure/B2607761.png)
[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid
Overview
Description
2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid, also known as AFTA, is an organic compound produced from the reaction of 4-fluoro-phenyl-thiazole and acetic anhydride. AFTA is a colorless solid with a molecular weight of 254.25 g/mol and a melting point of 197-198°C. It is soluble in organic solvents such as ethanol, acetone, and dimethylformamide, and is insoluble in water. AFTA has a wide range of applications in the field of medicinal chemistry, and its use in the synthesis of various drugs has increased in recent years.
Scientific Research Applications
Chemical Synthesis and Modification : The compound is utilized in the synthesis of various chemical modifiers, particularly in the field of antibiotics. For example, a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, is used in the modification of cephalosporin antibiotics (Kanai et al., 1993).
Pharmaceutical Compound Development : In the pharmaceutical industry, such compounds have been explored for the development of new drugs. For instance, a related compound was under development for treating overactive bladder, highlighting the potential pharmaceutical applications of thiazole-containing compounds (Wu et al., 2007).
Antimicrobial Activity : Certain derivatives of thiazole compounds, including those with fluorinated benzothiazole structures, have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sathe et al., 2011).
Synthesis of Anti-Inflammatory Agents : Derivatives of this compound have been synthesized and tested for their anti-inflammatory properties, indicating potential uses in creating new anti-inflammatory drugs (Khalifa & Abdelbaky, 2008).
Antibacterial and Antifungal Properties : Some synthesized compounds based on the thiazole structure have exhibited significant antibacterial and antifungal activity, suggesting applications in developing new treatments for bacterial and fungal infections (Kalekar et al., 2011).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of therapeutic targets including antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities , suggesting that this compound could have similar effects.
Action Environment
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could suggest that the compound’s action might be influenced by the solvent environment.
properties
IUPAC Name |
2-[2-amino-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQIVMZJIAKRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)

![N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2607683.png)

![N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2607688.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2607689.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B2607690.png)
![7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2607692.png)
![3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2607693.png)



![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)
![4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2607701.png)